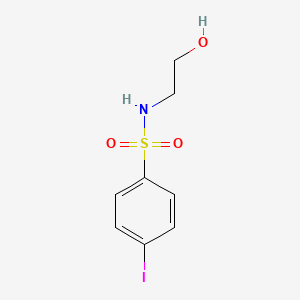
N-(2-HYDROXYETHYL)-4-IODOBENZENESULFONAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxyethyl)-4-iodobenzenesulfonamide: is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with an iodine atom and a hydroxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-4-iodobenzenesulfonamide typically involves the reaction of 4-iodobenzenesulfonyl chloride with ethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Reactants: 4-iodobenzenesulfonyl chloride and ethanolamine.
Conditions: The reaction is performed in an organic solvent like dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.
Base: Triethylamine or another suitable base is added to neutralize the HCl byproduct.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Hydroxyethyl)-4-iodobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The hydroxyethyl group can be oxidized to a carboxylic acid or reduced to an ethyl group.
Coupling Reactions: The sulfonamide group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include carboxylic acids.
Reduction: Products include ethyl derivatives.
Coupling: Products include biaryl compounds.
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxyethyl)-4-iodobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting sulfonamide-sensitive enzymes.
Material Science: It can be incorporated into polymers to modify their properties, such as increasing hydrophilicity or introducing iodine for radiopaque materials.
Biological Studies: It can be used to study the effects of sulfonamide derivatives on biological systems, including enzyme inhibition and protein binding.
Chemical Synthesis:
Wirkmechanismus
The mechanism of action of N-(2-hydroxyethyl)-4-iodobenzenesulfonamide depends on its application:
Enzyme Inhibition: In medicinal chemistry, the sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting enzymes like dihydropteroate synthase in bacteria, leading to antibacterial effects.
Protein Binding: The compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Hydroxyethyl)piperazine-N’-(2-ethanesulfonic acid): Used as a biological buffer.
N-(2-Hydroxyethyl)ethylenediamine: Used in the synthesis of coordination compounds and as a chelating agent.
N-(2-Hydroxyethyl)aniline: Used in the synthesis of polymers and dyes.
Eigenschaften
CAS-Nummer |
59724-44-6 |
|---|---|
Molekularformel |
C8H10INO3S |
Molekulargewicht |
327.14 g/mol |
IUPAC-Name |
N-(2-hydroxyethyl)-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C8H10INO3S/c9-7-1-3-8(4-2-7)14(12,13)10-5-6-11/h1-4,10-11H,5-6H2 |
InChI-Schlüssel |
SHLFAWOGEAFXME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCO)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















